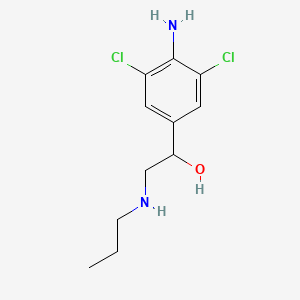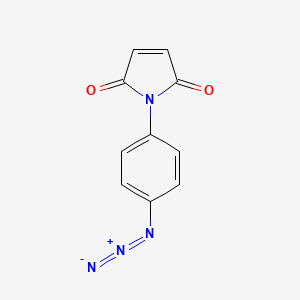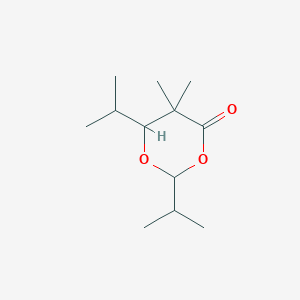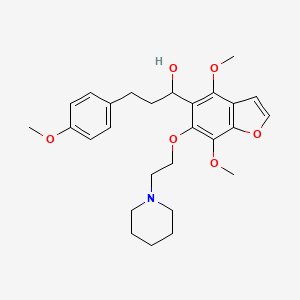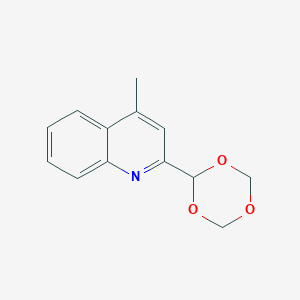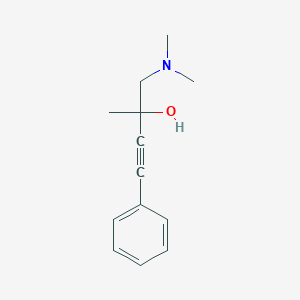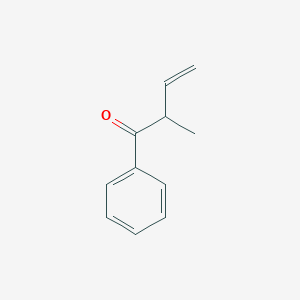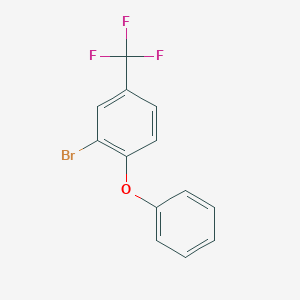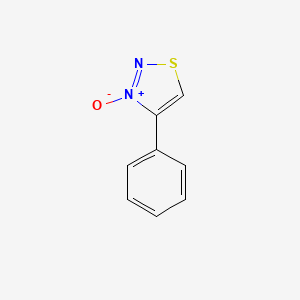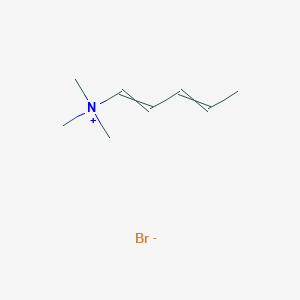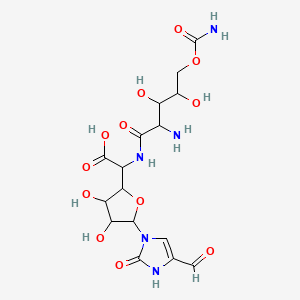
Allofuranuronic acid, 5-((2-amino-5-O-(aminocarbonyl)-2-deoxy-L-xylonamino)-1,5-dideoxy-1-(4-formyl-2,3-dihydro-2-oxo-1H-imidazol-1-yl)-, beta-D-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyoxin N is a member of the polyoxin family, a group of nucleoside antibiotics known for their potent antifungal properties. These compounds were first isolated from the soil bacterium Streptomyces cacaoi and have since been extensively studied for their ability to inhibit chitin synthetase, an enzyme crucial for fungal cell wall biosynthesis .
準備方法
Synthetic Routes and Reaction Conditions: Polyoxin N is synthesized through a series of enzymatic reactions involving the modification of nucleosides. The biosynthetic gene cluster responsible for polyoxin production has been cloned and expressed in various Streptomyces species to enhance yield and create novel analogs . The synthetic route typically involves the incorporation of a nucleoside moiety and a peptidyl moiety, connected via a peptide bond .
Industrial Production Methods: Industrial production of polyoxin N involves the fermentation of Streptomyces cacaoi under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . Advances in synthetic biology have also enabled the combinatorial biosynthesis of polyoxin N and its analogs, improving production efficiency .
化学反応の分析
Types of Reactions: Polyoxin N undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions are typically modified analogs of polyoxin N, which may exhibit enhanced biological activity or stability .
科学的研究の応用
Polyoxin N has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside antibiotic synthesis and modification.
Biology: Employed in research on fungal cell wall biosynthesis and chitin synthetase inhibition.
Medicine: Investigated for its potential as an antifungal agent in treating fungal infections.
Industry: Utilized as an agricultural antibiotic to protect crops from fungal pathogens.
作用機序
Polyoxin N exerts its effects by mimicking the structure of UDP-N-acetylglucosamine, a substrate for chitin synthetase. By competitively inhibiting this enzyme, polyoxin N disrupts the synthesis of chitin, an essential component of fungal cell walls. This inhibition leads to weakened cell walls and ultimately the death of the fungal cells .
類似化合物との比較
Polyoxin A: Another member of the polyoxin family with similar antifungal properties.
Nikkomycin: A structurally related nucleoside antibiotic that also targets chitin synthetase.
Blasticidin S: An agricultural antibiotic with a different mechanism of action but similar applications.
Uniqueness: Polyoxin N is unique due to its specific structure, which allows it to effectively inhibit chitin synthetase. Its ability to be produced through combinatorial biosynthesis also sets it apart from other nucleoside antibiotics, enabling the creation of novel analogs with potentially improved properties .
特性
CAS番号 |
37362-29-1 |
|---|---|
分子式 |
C16H23N5O12 |
分子量 |
477.38 g/mol |
IUPAC名 |
2-[(2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H23N5O12/c17-6(8(24)5(23)3-32-15(18)30)12(27)20-7(14(28)29)11-9(25)10(26)13(33-11)21-1-4(2-22)19-16(21)31/h1-2,5-11,13,23-26H,3,17H2,(H2,18,30)(H,19,31)(H,20,27)(H,28,29) |
InChIキー |
OSWKWKBETDCHCA-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



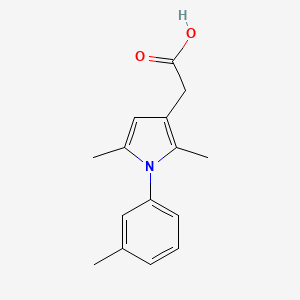
![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
